Methyl 1-naphthoate

Description

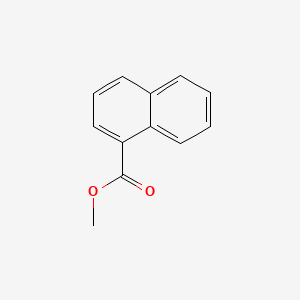

Structure

3D Structure

Properties

IUPAC Name |

methyl naphthalene-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c1-14-12(13)11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMRROBKAACRWBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901030976 | |

| Record name | Methyl 1-naphthoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901030976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28804-90-2, 2459-24-7 | |

| Record name | Methyl naphthoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028804902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 1-naphthoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23049 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 1-naphthoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901030976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl naphthoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.751 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2459-24-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of Methyl 1-Naphthoate

An In-Depth Technical Guide to the Synthesis of Methyl 1-Naphthoate

Methyl 1-naphthoate, a methyl ester derivative of 1-naphthoic acid, is a pivotal molecule in the landscape of organic synthesis and materials science.[1] Characterized by a naphthalene core with a methyl ester functional group, this compound serves as a crucial starting material and intermediate for a wide array of more complex molecules.[1] Its derivatives are integral to the development of pharmaceuticals, including anti-inflammatory, antimicrobial, and antitumor agents, as well as in the creation of dyes, plastics, and advanced optoelectronic materials.[2][3] Given its broad utility, a comprehensive understanding of its synthesis mechanisms is essential for researchers and professionals in drug development and chemical manufacturing.

This guide provides an in-depth exploration of the primary and alternative synthetic routes to methyl 1-naphthoate, focusing on the mechanistic underpinnings, practical experimental protocols, and the rationale behind procedural choices.

Primary Synthesis Route: Fischer-Speier Esterification

The most prevalent and time-honored method for synthesizing methyl 1-naphthoate is the Fischer-Speier esterification of 1-naphthoic acid with methanol.[1] This reaction is an acid-catalyzed nucleophilic acyl substitution that achieves moderate to high yields and is a cornerstone of ester synthesis in both academic and industrial laboratories.[1][4]

Core Mechanism of Fischer-Speier Esterification

The Fischer esterification is a reversible, equilibrium-controlled process.[4] The mechanism proceeds through a series of protonation and deprotonation steps, which activate the carboxylic acid towards nucleophilic attack by the alcohol. The entire sequence is often abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[4]

The key mechanistic steps are as follows:

-

Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen of 1-naphthoic acid by a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[4][5] This step is critical as it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

-

Nucleophilic Attack by Methanol : A molecule of methanol, acting as the nucleophile, attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.[6]

-

Proton Transfer : A proton is transferred from the oxonium ion (the former hydroxyl group of methanol) to one of the original hydroxyl groups of the carboxylic acid. This intramolecular proton transfer creates a good leaving group: water.[4]

-

Elimination of Water : The tetrahedral intermediate collapses, expelling a molecule of water and reforming the carbon-oxygen double bond. This step yields a protonated ester.[4]

-

Deprotonation : In the final step, a base (such as another molecule of methanol or the conjugate base of the acid catalyst) removes the proton from the protonated ester, yielding the final methyl 1-naphthoate product and regenerating the acid catalyst.[7]

To drive the reaction to completion, the equilibrium must be shifted towards the product side. This is typically achieved by using a large excess of the alcohol (methanol) and/or by removing water as it is formed, for instance, with a Dean-Stark apparatus.[4][8]

Caption: The Fischer-Speier esterification mechanism for methyl 1-naphthoate synthesis.

Field-Proven Experimental Protocol: Fischer Esterification

This protocol describes a standard laboratory-scale synthesis of methyl 1-naphthoate. The self-validating nature of this procedure lies in the work-up steps, which are designed to systematically remove impurities, ensuring a high-purity final product.

Materials and Reagents:

-

1-Naphthoic acid (C₁₁H₈O₂)

-

Methanol (CH₃OH), anhydrous

-

Sulfuric acid (H₂SO₄), concentrated (98%)

-

Diethyl ether (Et₂O)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Experimental Workflow:

Caption: Standard experimental workflow for the synthesis and purification of methyl 1-naphthoate.

Step-by-Step Methodology:

-

Reaction Setup : To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-naphthoic acid (e.g., 10.0 g, 58.1 mmol). Add a significant excess of anhydrous methanol (e.g., 100 mL).

-

Catalyst Addition : While stirring, carefully add concentrated sulfuric acid (e.g., 1-2 mL) dropwise to the mixture.

-

Reflux : Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up - Quenching and Extraction : After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing 200 mL of cold water. Extract the aqueous mixture with diethyl ether (3 x 75 mL).[9]

-

Neutralization Wash : Combine the organic extracts and wash them with a saturated solution of sodium bicarbonate (2 x 100 mL) to neutralize any remaining sulfuric acid and unreacted 1-naphthoic acid. Causality Check: This step is crucial; the effervescence of CO₂ gas is a visual confirmation of the neutralization of acidic components.

-

Brine Wash : Wash the organic layer with a saturated brine solution (1 x 100 mL) to remove residual water and any dissolved inorganic salts.[9]

-

Drying : Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.[10]

-

Solvent Removal : Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether, yielding the crude methyl 1-naphthoate.

-

Purification : The crude product can be purified by vacuum distillation or column chromatography on silica gel to obtain the pure ester as a colorless to pale yellow liquid.[10]

Alternative Synthesis Methodologies

While Fischer esterification is robust, certain applications may require alternative methods, particularly when dealing with sensitive substrates or when aiming for milder reaction conditions.

Methylation with Diazomethane

The reaction of a carboxylic acid with diazomethane (CH₂N₂) provides a rapid and quantitative method for producing methyl esters under very mild conditions.[11]

-

Mechanism : The reaction proceeds in two steps. First, the acidic proton of the carboxylic acid is transferred to diazomethane, forming a carboxylate salt and a highly reactive methyldiazonium cation. The carboxylate anion then acts as a nucleophile in an Sₙ2 reaction, attacking the methyl group of the cation and displacing nitrogen gas (N₂), an excellent leaving group.[12]

-

Advantages : The reaction is fast, clean, and often proceeds to completion, requiring minimal purification.[12] The only byproduct is inert nitrogen gas.

-

Trustworthiness & Limitations : This method's primary drawback is the hazardous nature of diazomethane. It is a highly toxic and potentially explosive gas, requiring specialized equipment and handling procedures.[12][13] Therefore, it is typically reserved for small-scale syntheses where high purity and mild conditions are paramount.

Nucleophilic Acyl Substitution with Methylating Agents

Another effective method involves the Sₙ2 reaction between a 1-naphthoate salt and a methylating agent like methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄).[1]

-

Mechanism : 1-naphthoic acid is first deprotonated with a suitable base (e.g., potassium carbonate, K₂CO₃) in a polar aprotic solvent like DMF to form the potassium 1-naphthoate salt.[10] This carboxylate anion then acts as a nucleophile, attacking the methylating agent and displacing the leaving group (iodide or methyl sulfate).

-

Experimental Insight : This method avoids the use of strong acids and the generation of water, making it suitable for substrates that may be sensitive to acidic conditions. The choice of a polar aprotic solvent like DMF is key, as it effectively solvates the cation (K⁺) without solvating the nucleophilic anion, thereby enhancing its reactivity.[10]

| Synthesis Method | Key Reagents | Conditions | Advantages | Disadvantages |

| Fischer Esterification | 1-Naphthoic acid, Methanol, H₂SO₄ | Reflux | Low cost, scalable, robust | Reversible, requires excess alcohol, strong acid |

| Diazomethane | 1-Naphthoic acid, CH₂N₂ | Room Temp | Fast, high yield, clean, mild conditions | Highly toxic and explosive reagent |

| Sₙ2 Methylation | 1-Naphthoic acid, Base (K₂CO₃), CH₃I | 40-60 °C | Mild, avoids water, good for acid-sensitive substrates | Requires stoichiometric base, toxic methylating agents |

Safety and Handling

Scientific integrity demands a rigorous approach to safety. All manipulations should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

-

1-Naphthoic Acid : Causes skin and serious eye irritation. May cause respiratory irritation. Avoid breathing dust and ensure thorough washing after handling.[14][15][16][17]

-

Methanol : Is flammable and toxic. It can be absorbed through the skin and is harmful if swallowed or inhaled.

-

Concentrated Sulfuric Acid : Is extremely corrosive and can cause severe burns. Handle with extreme care.

-

Diazomethane : Is a severe inhalation hazard and is highly explosive. Only personnel with specific training and appropriate safety measures should handle this reagent.[12]

References

-

Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions . Master Organic Chemistry. [Link]

-

One-pot synthesis of new alkyl 1-naphthoates . National Institutes of Health (NIH). [Link]

-

Fischer Esterification Laboratory Procedure . University of California, Irvine. [Link]

-

Acid Catalysed Esterification of Carboxylic Acid . YouTube. [Link]

-

Fischer Esterification Reaction Mechanism . YouTube. [Link]

-

Methyl 3-methoxy-2-naphthoate Synthesis . Organic Syntheses. [Link]

-

α-NAPHTHOIC ACID Synthesis . Organic Syntheses. [Link]

-

Fischer Esterification-Typical Procedures . OperaChem. [Link]

-

Ester Hydrolysis Mechanism . Chemistry Steps. [Link]

-

Methyl Ester Synthesis Using Diazomethane . Chemistry LibreTexts. [Link]

-

Reactions Of Diazomethane (CH2N2) And Their Mechanisms . Master Organic Chemistry. [Link]

-

Mechanism for the Esterification Reaction . Chemguide. [Link]

-

Fischer Esterification Overview . Organic Chemistry Portal. [Link]

-

Nucleophilic Acyl Substitution Reactions . Chemistry LibreTexts. [Link]

-

Diazomethane Synthesis . University of Calcutta. [Link]

Sources

- 1. Buy Methyl 1-naphthoate | 2459-24-7 [smolecule.com]

- 2. One-pot synthesis of new alkyl 1-naphthoates bearing quinoline, pyranone and cyclohexenone moieties via metal-free sequential addition/oxidation reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biosynth.com [biosynth.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Fischer Esterification [organic-chemistry.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 9. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. spcmc.ac.in [spcmc.ac.in]

- 14. fishersci.com [fishersci.com]

- 15. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

- 17. WERCS Studio - Application Error [assets.thermofisher.com]

physicochemical properties of Methyl 1-naphthoate

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 1-naphthoate

Introduction

Methyl 1-naphthoate is an aromatic ester of significant interest in the fields of organic synthesis, materials science, and pharmacology. Structurally, it consists of a naphthalene core, a bicyclic aromatic system, functionalized with a methyl ester group at the 1-position. This configuration imparts a unique combination of steric and electronic properties, making it a valuable precursor for more complex molecules, including pharmaceuticals and agrochemicals.[1] Its pleasant aromatic odor has also led to its use in the fragrance industry.[1]

Recent studies have highlighted its potential biological activities, including the inhibition of key proteins involved in cancer progression, such as glycogen synthase kinase-3 (GSK-3) and the anti-apoptotic protein Mcl-1.[2] This positions Methyl 1-naphthoate not just as a synthetic intermediate, but as a scaffold for the development of novel therapeutic agents.

This technical guide provides a comprehensive overview of the core . The information herein is synthesized from established chemical databases and literature, offering a reliable reference for professionals engaged in its use. We will delve into its structural identity, physical and spectroscopic characteristics, chemical reactivity, and essential experimental protocols, providing both validated data and field-proven insights to support laboratory work.

Section 1: Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the foundation of all scientific investigation. Methyl 1-naphthoate is unambiguously defined by its molecular structure and a set of unique identifiers.

The molecule's architecture is dominated by the rigid, planar naphthalene ring system, which renders it largely hydrophobic. The ester functional group introduces a site of polarity and a key center for chemical reactivity.

Caption: Molecular Structure of Methyl 1-naphthoate.

Table 1: Chemical Identifiers for Methyl 1-naphthoate

| Identifier | Value | Source(s) |

| IUPAC Name | methyl naphthalene-1-carboxylate | [3] |

| Synonyms | Methyl 1-naphthalenecarboxylate, 1-Naphthoic Acid Methyl Ester | [4] |

| CAS Number | 2459-24-7 | [4][5] |

| Molecular Formula | C₁₂H₁₀O₂ | [5] |

| Molecular Weight | 186.21 g/mol | [5] |

| InChIKey | HMRROBKAACRWBP-UHFFFAOYSA-N | [3] |

| SMILES | COC(=O)C1=CC=CC2=CC=CC=C21 | [3] |

Section 2: Physical and Thermodynamic Properties

The physical properties of Methyl 1-naphthoate dictate its handling, purification, and application conditions. It is typically supplied as a liquid, whose characteristics are summarized below.

Table 2: Key Physical Properties of Methyl 1-naphthoate

| Property | Value | Notes and Causality | Source(s) |

| Appearance | Colorless to pale yellow liquid | The extended π-system of the naphthalene ring can absorb light at the edge of the visible spectrum, though a pure sample is nearly colorless. Color is often due to trace impurities. | [4] |

| Odor | Pleasant, aromatic | Typical of many aromatic esters. | [1] |

| Melting Point | ~10 °C | The molecule's flat, asymmetric structure allows for some crystalline packing below this temperature. Note: A value of 60 °C appears in some databases but is inconsistent with its liquid state at room temperature and is considered anomalous. | [1][6] |

| Boiling Point | ~290 °C (at 760 mmHg, est.) 169 °C (at 20 mmHg) | The high boiling point is a direct result of its significant molecular weight and the strong intermolecular van der Waals forces between the large naphthalene rings. Vacuum distillation is required to prevent decomposition. | [1][4] |

| Density | 1.163 - 1.17 g/mL (at 20 °C) | Denser than water, which is expected for a polycyclic aromatic compound of this size. | [4][6] |

| Refractive Index (n_D_²⁰) | 1.61 - 1.612 | The high refractive index is characteristic of compounds with extensive aromaticity, reflecting the high polarizability of the π-electron cloud. | [4][6] |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethanol, ether, benzene, chloroform) | The large, nonpolar naphthalene moiety dominates the molecule's character, making it immiscible with water. It readily dissolves in solvents of similar low polarity. Quantitative data is not widely published. | [7] |

| Vapor Pressure | Data not readily available | Expected to be very low at room temperature due to its high boiling point and molecular weight. |

Section 3: Spectroscopic Profile

Spectroscopic analysis is indispensable for confirming the identity and purity of Methyl 1-naphthoate. The key spectral features are dictated by its constituent functional groups: the naphthalene ring and the methyl ester.

Infrared (IR) Spectroscopy

The IR spectrum provides a rapid diagnostic for the presence of the ester functional group and the aromatic system.

Table 3: Characteristic IR Absorption Bands for Methyl 1-naphthoate

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| ~3050 | C-H Stretch | Aromatic | Sp² C-H bonds of the naphthalene ring. |

| ~2955 | C-H Stretch | Aliphatic | Sp³ C-H bonds of the methyl group. |

| ~1720 | C=O Stretch | Ester | This is the most intense and diagnostic peak, confirming the ester carbonyl. |

| ~1600, ~1500 | C=C Stretch | Aromatic | Skeletal vibrations within the naphthalene ring. |

| ~1250 | C-O Stretch | Ester | Asymmetric stretch of the C-O-C bond, characteristic of esters. |

| ~770-810 | C-H Bend | Aromatic | Out-of-plane bending, indicative of the substitution pattern on the naphthalene ring. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum is highly informative. The seven aromatic protons will appear in the downfield region (7.0-9.0 ppm) with complex splitting patterns due to coupling with their neighbors. The methyl group protons, being attached to an electronegative oxygen, will appear as a sharp singlet further upfield.

¹³C NMR: The carbon spectrum will show 12 distinct signals: ten for the sp² carbons of the naphthalene ring, one for the ester carbonyl carbon (the most downfield), and one for the methyl carbon (the most upfield).

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |

| -COOCH₃ | ~3.9 (singlet, 3H) | ~52 | The methyl group is deshielded by the adjacent oxygen atom. |

| -C=O | N/A | ~167 | The carbonyl carbon is strongly deshielded by the double-bonded oxygen. |

| Aromatic C-H | 7.4 - 8.9 (multiplets, 7H) | 124 - 134 | Aromatic protons are heavily deshielded by the ring current. The proton peri to the ester (at C8) is expected to be the most downfield due to steric and electronic effects. |

| Aromatic Quaternary C | N/A | 125 - 135 | Includes the carbon attached to the ester and the two bridgehead carbons. |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and identify structural fragments. Under electron ionization (EI), Methyl 1-naphthoate produces a characteristic fragmentation pattern.

-

Molecular Ion (M⁺·): A strong peak is observed at m/z = 186 , corresponding to the molecular weight of the compound.[3]

-

Key Fragments:

-

m/z = 155: Loss of a methoxy radical (·OCH₃), leaving a stable naphthoyl cation. This is often a prominent peak.

-

m/z = 127: Loss of the entire carbomethoxy group (·COOCH₃), resulting in the very stable naphthyl cation. This is frequently the base peak in the spectrum.[3]

-

Section 4: Experimental Protocols for Property Determination

Reproducibility in research requires standardized methodologies. The following protocols outline fundamental procedures for verifying the properties of a Methyl 1-naphthoate sample.

Workflow for Physicochemical Characterization

Caption: General workflow for sample characterization.

Protocol 1: Melting Point Determination (for samples near freezing)

-

Causality: The melting point is a sensitive indicator of purity. Impurities typically depress and broaden the melting range.

-

Sample Preparation: If the sample is liquid, cool a small amount in an ice bath until it solidifies.

-

Loading: Crush the solid and pack a small amount into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat rapidly to within 15-20 °C of the expected melting point (~10 °C). Then, reduce the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last crystal melts (completion). A pure sample should have a sharp melting range of <1 °C.

Protocol 2: Qualitative Solubility Assessment

-

Causality: Understanding solubility is critical for choosing appropriate solvents for reactions, purification, and formulation. "Like dissolves like" is the guiding principle.

-

Setup: Arrange a series of labeled test tubes, each containing 1 mL of a different solvent (e.g., water, methanol, ethanol, acetone, toluene, dichloromethane, hexane).

-

Addition: Add 1-2 drops (approx. 50 mg) of Methyl 1-naphthoate to each test tube.

-

Observation: Agitate each tube vigorously for 30 seconds. Observe and record whether the sample dissolves completely, is partially soluble, or is insoluble.

-

Confirmation: For tubes where the substance appears soluble, add another 50 mg to confirm it was not just a dilution effect.

Section 5: Chemical Reactivity and Stability

Methyl 1-naphthoate's reactivity is centered on its ester functionality.

-

Hydrolysis: The ester can be cleaved back to 1-naphthoic acid and methanol. This reaction is catalyzed by acid or, more rapidly, by a base (saponification).[1] This is a fundamental reaction for using Methyl 1-naphthoate as a protected form of the carboxylic acid.

-

Transesterification: In the presence of an alcohol and a catalyst (acid or base), the methyl group can be exchanged for a different alkyl group.[1] This allows for the synthesis of other naphthoate esters.

-

Stability: The compound is stable under standard laboratory conditions. However, it should be protected from strong acids, strong bases, and oxidizing agents to prevent degradation. It is generally stored in a cool, dark place.

Section 6: Safety and Handling

While a comprehensive safety assessment should always be performed by consulting the specific Safety Data Sheet (SDS) from the supplier, general hazards associated with similar aromatic compounds apply. Data for the closely related 1-methylnaphthalene indicates potential hazards.

-

GHS Classification (based on related compounds):

-

Handling Precautions:

-

First Aid:

-

Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids apart. Seek medical attention.

-

Ingestion: If swallowed, rinse mouth with water (only if the person is conscious) and seek immediate medical attention. Do not induce vomiting.

-

Conclusion

Methyl 1-naphthoate is a well-defined chemical entity with a distinct set of physicochemical properties rooted in its aromatic ester structure. Its high boiling point, low water solubility, and characteristic spectroscopic signatures are key parameters for its use and identification. As a versatile building block in organic synthesis and a compound of interest in medicinal chemistry, a thorough understanding of these fundamental properties is essential for any researcher or developer working with this molecule. This guide serves as a foundational reference to facilitate its safe and effective application in the laboratory.

References

-

Chemos GmbH & Co.KG. (2019). Safety Data Sheet: 1-methylnaphthalene. Retrieved from [Link]

-

U.S. Department of Health and Human Services. (1995). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

-

Stenutz. (n.d.). methyl 1-naphthoate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Naphthalenecarboxylic acid, methyl ester. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Naphthalenecarboxylic acid, methyl ester. PubChem Compound Database. Retrieved from [Link]

-

ChemSynthesis. (n.d.). methyl 1-naphthoate. Retrieved from [Link]

-

Musielińska, J., Zalas, M., & Frański, R. (2016). Differentiation of methyl naphthoate isomers on the basis of CID MS/MS spectra of their metal cation complexes. Journal of Chemical and Pharmaceutical Research, 8(5), 67-77. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Naphthalene, 1-methyl- [webbook.nist.gov]

- 3. Naphthalenecarboxylic acid, methyl ester | C12H10O2 | CID 120056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 1-Naphthoate | 2459-24-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. methyl 1-naphthoate [stenutz.eu]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. chemos.de [chemos.de]

Methyl 1-naphthoate CAS number: 2459-24-7

Executive Summary

Methyl 1-naphthoate is a specialized aromatic ester utilized primarily as a high-value intermediate in organic synthesis, medicinal chemistry, and photophysical research. Unlike its isomer methyl 2-naphthoate (nerolin), which is widely used in perfumery, the 1-isomer serves as a critical building block for fused-ring pharmaceuticals and as a fluorescent probe due to its distinct electronic properties. This guide details the physicochemical profile, validated synthesis protocols, and reactivity patterns of methyl 1-naphthoate for research and development applications.

Physicochemical Profile

Methyl 1-naphthoate exists as a colorless to pale yellow liquid at room temperature, distinguishing it from the solid 2-isomer (MP ~34 °C).[1] It exhibits high lipophilicity and characteristic fluorescence.[1]

Table 1: Key Chemical Properties

| Property | Value | Notes |

| Molecular Formula | C₁₂H₁₀O₂ | |

| Molecular Weight | 186.21 g/mol | |

| Physical State | Liquid (at STP) | MP approx. 10–12 °C; often supercools.[1][2][3] |

| Boiling Point | 290–292 °C (atm) | ~169 °C at 20 mmHg.[1] |

| Density | 1.17 g/cm³ | At 25 °C. |

| Refractive Index | High refractive index due to aromaticity.[1] | |

| Solubility | Soluble in Et₂O, EtOH, CHCl₃ | Immiscible in water. |

| Fluorescence | Used as a reference standard.[1] |

Spectroscopic Characterization

Accurate identification is vital for quality control. The proton NMR spectrum is distinct, characterized by the desshielded proton at the C8 position (peri-interaction) and the methoxy singlet.

Table 2: 1H NMR Data (400 MHz, CDCl₃)

| Position | Shift ( | Multiplicity | Integration | Assignment Logic |

| C8-H | 8.93 | Doublet (d) | 1H | Deshielded by carbonyl anisotropy (peri-effect).[1] |

| C2-H | 8.13 | Doublet (d) | 1H | Ortho to ester group.[1] |

| C4/C5-H | 7.92 | Doublet (d) | 1H | Aromatic ring protons.[1] |

| C-H (Ring) | 7.40 – 7.60 | Multiplet (m) | 4H | Remaining aromatic protons.[1] |

| -OCH₃ | 3.93 | Singlet (s) | 3H | Characteristic methyl ester peak.[1] |

Synthesis Methodologies

Two primary pathways are recommended depending on scale and available reagents.

Method A: Acid-Catalyzed Fischer Esterification (Scalable)

This is the preferred industrial method due to atom economy.[1]

-

Reagents: 1-Naphthoic acid (1.0 equiv), Methanol (excess, solvent), H₂SO₄ (catalytic, 0.1 equiv).

-

Conditions: Reflux for 12–16 hours.

-

Workup: Concentrate methanol, neutralize with NaHCO₃, extract with ethyl acetate.

-

Purification: Vacuum distillation (BP ~160 °C @ 15 mmHg).

Method B: Alkylation via Methyl Iodide (Laboratory Scale)

Ideal for small-scale, high-yield synthesis under mild conditions.[1]

-

Reagents: 1-Naphthoic acid (1.0 equiv), K₂CO₃ (2.0 equiv), MeI (1.5 equiv), DMF (Solvent).[1]

-

Protocol:

-

Yield: Typically >95% quantitative conversion.

Visualization: Synthesis Workflow

Figure 1: Dual synthetic pathways for Methyl 1-naphthoate ensuring flexibility in scale and reagent availability.

Reactivity & Applications

Methyl 1-naphthoate is not merely an end-product but a versatile "chemical handle."[1] Its reactivity is governed by the electron-withdrawing ester group, which deactivates the C2, C3, and C4 positions, directing electrophilic substitution to the C5 or C8 positions of the second ring.

Key Transformations:

-

Hydrolysis: Reversible conversion to 1-naphthoic acid using LiOH/THF or NaOH/MeOH.[1]

-

Reduction: Conversion to 1-naphthalenemethanol using LiAlH₄ or DIBAL-H.[1] This alcohol is a precursor for various antifungals (e.g., Terbinafine analogs).[1]

-

Electrophilic Substitution: Nitration or bromination occurs predominantly at the C5 and C8 positions due to the deactivation of the first ring.[1]

Research Applications:

-

Pharmaceutical Scaffolds: Used in the synthesis of GSK-3 inhibitors (Glycogen Synthase Kinase-3), a target for Alzheimer’s and bipolar disorder therapeutics. The naphthalene core provides a rigid hydrophobic pharmacophore.[1]

-

Fluorescence Probes: The molecule exhibits solvatochromism, making it useful for probing polarity in biological membranes or polymer matrices.

-

Agrochemicals: Investigated as a precursor for synthetic auxins (plant growth regulators) analogous to NAA (1-naphthaleneacetic acid).[1]

Visualization: Reactivity Tree

Figure 2: Primary reaction pathways transforming Methyl 1-naphthoate into higher-value derivatives.

Safety and Handling (E-E-A-T)

-

Hazard Classification: GHS07 (Irritant).[1]

-

H-Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) if possible to prevent hydrolysis over long periods.

-

PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 120056, Methyl 1-naphthoate.[1] Retrieved from [Link]

-

Organic Syntheses. Synthesis of Methyl Esters via Alkylation.[1] (General protocol adaptation). Retrieved from [Link]

-

NIST Chemistry WebBook. Methyl 1-naphthoate Spectral Data.[1] Retrieved from [Link]

Sources

A Spectroscopic Guide to Methyl 1-naphthoate: Elucidating Molecular Structure through NMR, IR, and MS Data

This technical guide provides a comprehensive analysis of the spectroscopic data for Methyl 1-naphthoate (C₁₂H₁₀O₂), a key aromatic ester with applications in chemical synthesis and materials science. Aimed at researchers, scientists, and professionals in drug development, this document offers an in-depth interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by established scientific principles. Our focus is not merely on the presentation of data but on the causal relationships between spectral features and molecular structure, thereby providing a robust framework for the characterization of this and similar compounds.

Introduction: The Analytical Imperative for Methyl 1-naphthoate

Methyl 1-naphthoate, the methyl ester of 1-naphthoic acid, possesses a rigid bicyclic aromatic system conjugated with a carbonyl group. This unique electronic and steric environment gives rise to a distinct spectroscopic fingerprint. Accurate interpretation of its NMR, IR, and MS spectra is paramount for confirming its identity, assessing its purity, and understanding its reactivity in various chemical transformations. This guide will dissect each spectroscopic technique, offering a detailed analysis of the spectral data and the underlying molecular phenomena.

Molecular Structure and Numbering Scheme

To facilitate a clear and unambiguous discussion of the spectroscopic data, the following IUPAC-recommended numbering scheme for the naphthalene ring system will be utilized throughout this guide.

Caption: Molecular structure and numbering of Methyl 1-naphthoate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the electronic environment of the hydrogen atoms in a molecule. The spectrum of Methyl 1-naphthoate is characterized by distinct signals for the aromatic protons and the methyl ester protons.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of Methyl 1-naphthoate in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1.0 s

-

Pulse width: 90°

-

Spectral width: -2 to 12 ppm

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shift scale to the residual solvent peak of CDCl₃ at 7.26 ppm.

Data and Interpretation

The ¹H NMR spectrum of Methyl 1-naphthoate in CDCl₃ exhibits signals in the aromatic and aliphatic regions. The chemical shifts are influenced by the anisotropic effect of the naphthalene ring system and the electron-withdrawing nature of the ester group.

| Chemical Shift (δ, ppm) | Assignment | Multiplicity | Coupling Constants (J, Hz) |

| 8.93 | H-8 | Doublet | ~8.4 |

| 8.13 | H-5 | Doublet | ~8.2 |

| 7.92 | H-4 | Doublet | ~8.0 |

| 7.79 | H-2 | Doublet | ~7.2 |

| 7.57 | H-6, H-7 | Multiplet | - |

| 7.46 | H-3 | Triplet | ~7.6 |

| 3.93 | -OCH₃ | Singlet | - |

Note: The assignments and coupling constants are based on typical values for 1-substituted naphthalenes and may vary slightly depending on the experimental conditions.

Interpretation:

-

Aromatic Protons (7.4-9.0 ppm): The seven protons on the naphthalene ring resonate in the downfield region, characteristic of aromatic protons.

-

The proton at the C-8 position (H-8) is significantly deshielded and appears at the lowest field (~8.93 ppm) due to the steric compression and anisotropic effect of the peri-positioned ester group.

-

The protons H-2 and H-4, which are ortho and para to the ester group, are also deshielded.

-

The remaining aromatic protons (H-3, H-5, H-6, and H-7) resonate at slightly higher fields. The overlapping signals for H-6 and H-7 result in a complex multiplet.

-

-

Methyl Protons (3.93 ppm): The three protons of the methyl ester group (-OCH₃) appear as a sharp singlet at approximately 3.93 ppm.[1] The singlet multiplicity indicates the absence of adjacent protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The spectrum of Methyl 1-naphthoate displays distinct signals for the carbonyl, methoxy, and the ten aromatic carbons.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Acquire the spectrum on a 100 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 1024-4096 (due to the low natural abundance of ¹³C)

-

Relaxation delay: 2.0 s

-

Pulse program: Proton-decoupled

-

Spectral width: 0 to 200 ppm

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the solvent peak of CDCl₃ at 77.16 ppm.

Data and Interpretation

The proton-decoupled ¹³C NMR spectrum of Methyl 1-naphthoate shows twelve distinct signals.

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O |

| ~134 | C-1 |

| ~133 | C-8a |

| ~131 | C-4a |

| ~130 | C-8 |

| ~128 | C-4 |

| ~127 | C-5 |

| ~126 | C-6 |

| ~125 | C-7 |

| ~124 | C-2 |

| ~123 | C-3 |

| ~52 | -OCH₃ |

Note: These are approximate chemical shifts based on spectral databases and predictive models. Actual values may vary.

Interpretation:

-

Carbonyl Carbon (~168 ppm): The ester carbonyl carbon resonates at a characteristic downfield chemical shift due to the strong deshielding effect of the bonded oxygen atoms.

-

Aromatic Carbons (123-134 ppm): The ten carbons of the naphthalene ring appear in the aromatic region. The quaternary carbons (C-1, C-4a, and C-8a) can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The chemical shifts of the aromatic carbons are influenced by the substituent effects of the ester group.

-

Methoxy Carbon (~52 ppm): The carbon of the methyl ester group (-OCH₃) appears at a typical upfield chemical shift for an sp³-hybridized carbon attached to an oxygen atom.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Grind a small amount of solid Methyl 1-naphthoate with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Thin Film: Dissolve a small amount of the compound in a volatile solvent (e.g., dichloromethane), apply a drop to a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

-

-

Instrumentation: Acquire the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Scan range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

-

Processing: Perform a background scan and ratio it against the sample scan to obtain the transmittance or absorbance spectrum.

Data and Interpretation

The IR spectrum of Methyl 1-naphthoate displays several characteristic absorption bands that confirm the presence of its key functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3050 | C-H stretch | Aromatic |

| ~2950 | C-H stretch | Methyl (-CH₃) |

| ~1720 | C=O stretch | Ester |

| ~1600, ~1500, ~1450 | C=C stretch | Aromatic ring |

| ~1250 | C-O stretch | Ester (asymmetric) |

| ~1150 | C-O stretch | Ester (symmetric) |

| ~800-750 | C-H bend | Aromatic (out-of-plane) |

Interpretation:

-

C=O Stretch (~1720 cm⁻¹): A strong, sharp absorption band around 1720 cm⁻¹ is a definitive indicator of the ester carbonyl group. The position of this band is influenced by conjugation with the aromatic ring.

-

Aromatic C-H Stretch (~3050 cm⁻¹): Weak to medium absorption bands above 3000 cm⁻¹ are characteristic of C-H stretching vibrations in the aromatic naphthalene ring.

-

Aliphatic C-H Stretch (~2950 cm⁻¹): A weak absorption band just below 3000 cm⁻¹ corresponds to the C-H stretching of the methyl group.

-

Aromatic C=C Stretches (~1600-1450 cm⁻¹): Several sharp bands of variable intensity in this region are due to the stretching vibrations of the carbon-carbon double bonds within the aromatic ring system.

-

C-O Stretches (~1250 and ~1150 cm⁻¹): Two strong absorption bands are typically observed for the C-O stretching vibrations of the ester group.

-

Aromatic C-H Bends (~800-750 cm⁻¹): Strong bands in this region arise from the out-of-plane C-H bending vibrations of the substituted naphthalene ring, which can sometimes provide information about the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in the elucidation of its structure. Electron Ionization (EI) is a common technique used for this purpose.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate a mass spectrum, which is a plot of relative intensity versus m/z.

Data and Interpretation

The EI mass spectrum of Methyl 1-naphthoate provides key structural information.

| m/z | Proposed Fragment Ion | Formula | Notes |

| 186 | [M]⁺• | [C₁₂H₁₀O₂]⁺• | Molecular Ion |

| 155 | [M - OCH₃]⁺ | [C₁₁H₇O]⁺ | Loss of a methoxy radical |

| 127 | [M - COOCH₃]⁺ | [C₁₀H₇]⁺ | Loss of the carbomethoxy group, forming the naphthyl cation (Base Peak) |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation (from fragmentation of the naphthalene ring) |

Interpretation and Fragmentation Pathway:

Upon electron ionization, Methyl 1-naphthoate forms a molecular ion ([M]⁺•) at m/z 186.[2] The fragmentation of this molecular ion is dominated by cleavages adjacent to the carbonyl group.

Caption: Proposed primary fragmentation pathway of Methyl 1-naphthoate in EI-MS.

-

Molecular Ion (m/z 186): The presence of a peak at m/z 186 corresponds to the molecular weight of Methyl 1-naphthoate, confirming its elemental composition.[2]

-

Loss of a Methoxy Radical (m/z 155): A significant fragment is observed at m/z 155, resulting from the cleavage of the O-CH₃ bond and the loss of a methoxy radical (•OCH₃). This forms a stable acylium ion.

-

Formation of the Naphthyl Cation (m/z 127): The most abundant fragment ion, the base peak, is typically observed at m/z 127.[2] This corresponds to the highly stable naphthyl cation, formed by the loss of the entire carbomethoxy group (•COOCH₃).

-

Further Fragmentation: The naphthyl cation can undergo further fragmentation, leading to smaller ions, though these are generally of lower intensity.

Conclusion

The collective analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a self-validating and unambiguous characterization of Methyl 1-naphthoate. Each spectroscopic technique offers a unique and complementary perspective on the molecular structure. The downfield-shifted aromatic protons in the ¹H NMR spectrum, the characteristic carbonyl and methoxy signals in the ¹³C NMR spectrum, the strong C=O stretching vibration in the IR spectrum, and the predictable fragmentation pattern in the mass spectrum all converge to provide a detailed and confident structural elucidation. This guide serves as a valuable resource for scientists and researchers, enabling them to apply these principles to the characterization of related aromatic esters and other complex organic molecules.

References

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]

-

Naphthalenecarboxylic acid, methyl ester | C12H10O2 | CID 120056. PubChem. Available at: [Link]

Sources

An In-depth Technical Guide to the Crystal Structure of Methyl 1-naphthoate: A Procedural and Predictive Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Crystalline Architecture

Methyl 1-naphthoate, a derivative of naphthalene, is a molecule of interest in organic synthesis and materials science.[1][2][3] Its chemical formula is C₁₂H₁₀O₂, and its structure consists of a naphthalene core with a methyl ester group attached at the 1-position.[1][3] While its solution-phase properties are relatively well-understood, the arrangement of molecules in the solid state—its crystal structure—governs a host of macroscopic properties, including solubility, melting point, and bioavailability in pharmaceutical contexts. Understanding the crystal structure is therefore paramount for the rational design of materials with tailored functionalities.

This guide provides a comprehensive overview of the methodologies required to determine the crystal structure of methyl 1-naphthoate. In the absence of a publicly available crystal structure at the time of writing, this document serves as a detailed procedural roadmap for researchers, outlining the steps from crystal growth to data analysis and structure refinement. Furthermore, based on the known principles of molecular packing and intermolecular interactions observed in related naphthalene derivatives, we offer a predictive analysis of the likely structural features of methyl 1-naphthoate.

Molecular Properties and a Strategy for Crystallization

The molecular structure of methyl 1-naphthoate, with its planar naphthalene moiety and the somewhat flexible methyl ester group, suggests that π-π stacking and weaker C-H···O or C-H···π interactions will likely play a significant role in its crystal packing.[4][5] The presence of the ester group introduces a polar region to an otherwise largely nonpolar aromatic system, which can lead to specific directional interactions.

Experimental Protocol: Crystallization of Methyl 1-naphthoate

A successful single-crystal X-ray diffraction study begins with the growth of high-quality single crystals. The following protocol outlines a systematic approach to achieving this for methyl 1-naphthoate.

Objective: To grow single crystals of methyl 1-naphthoate suitable for X-ray diffraction analysis (typically > 0.1 mm in all dimensions).

Materials:

-

High-purity methyl 1-naphthoate

-

A selection of solvents of varying polarity (e.g., hexane, ethyl acetate, methanol, dichloromethane, acetone)

-

Small, clean glass vials or test tubes

-

Parafilm or screw caps

-

Microscope for crystal inspection

Methodology: Solvent Screening and Vapor Diffusion

-

Solubility Testing: Begin by assessing the solubility of methyl 1-naphthoate in a range of solvents. A good starting point is to test its solubility in a nonpolar solvent (like hexane), a moderately polar solvent (like ethyl acetate or dichloromethane), and a polar solvent (like methanol or acetone). The ideal solvent system for slow crystallization will be one in which the compound is sparingly soluble at room temperature and more soluble upon heating.

-

Slow Evaporation:

-

Prepare a saturated or near-saturated solution of methyl 1-naphthoate in a suitable solvent (identified in the previous step) at room temperature or slightly elevated temperature.

-

Filter the solution to remove any particulate matter.

-

Transfer the clear solution to a clean vial.

-

Cover the vial with parafilm and pierce a few small holes in it to allow for slow evaporation of the solvent.

-

Store the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

-

-

Vapor Diffusion: This technique is often more successful for growing high-quality crystals.

-

Liquid-Liquid Vapor Diffusion:

-

Dissolve methyl 1-naphthoate in a small amount of a "good" solvent (one in which it is readily soluble, e.g., dichloromethane or acetone).

-

Place this solution in a small, open inner vial.

-

Place the inner vial inside a larger, sealed outer vial containing a larger volume of a "poor" solvent (one in which the compound is insoluble, e.g., hexane). The vapor of the poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystallization.

-

-

Solid-Liquid Vapor Diffusion:

-

Place a small amount of solid methyl 1-naphthoate in a vial.

-

In a separate, larger vial, place a solvent in which the compound is sparingly soluble.

-

Place the smaller vial inside the larger one and seal the outer vial. The solvent vapor will slowly dissolve the solid and create a saturated solution from which crystals can grow.

-

-

Rationale for Experimental Choices: The selection of solvents and crystallization techniques is guided by the principle of achieving slow supersaturation. Rapid precipitation from solution typically leads to the formation of polycrystalline or amorphous solids, which are unsuitable for single-crystal X-ray diffraction. By carefully controlling the rate of solvent evaporation or the diffusion of a non-solvent, the molecules have sufficient time to self-assemble into a well-ordered crystalline lattice.

Single-Crystal X-ray Diffraction Analysis: A Workflow

Once suitable single crystals are obtained, the next step is to determine their three-dimensional structure using X-ray diffraction.[6][7][8]

Experimental Workflow for Data Collection and Structure Determination

Caption: Workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Methodology:

-

Crystal Selection and Mounting: A suitable crystal is selected under a microscope, ensuring it is a single, well-formed crystal with no visible cracks or defects. The crystal is then mounted on a goniometer head, typically using a cryoprotectant to prevent damage from the X-ray beam and the low temperatures used during data collection.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated through a series of angles. The diffracted X-rays are detected, and their intensities and positions are recorded.

-

Data Reduction and Integration: The raw diffraction data are processed to correct for experimental factors such as background noise and absorption. The intensities of the individual reflections are integrated to create a reflection file.

-

Structure Solution: The phases of the diffracted X-rays, which are lost during the experiment, are determined using computational methods. For small molecules like methyl 1-naphthoate, "direct methods" are typically successful in providing an initial model of the molecular structure.

-

Structure Refinement: The initial structural model is refined against the experimental data to improve the fit between the calculated and observed diffraction patterns. This iterative process adjusts the atomic positions, thermal parameters, and other structural parameters until the best possible agreement is reached.

-

Validation and Finalization: The final crystal structure is validated to ensure its chemical and crystallographic sensibility. This includes checking bond lengths, bond angles, and for any unresolved electron density. The finalized structure is typically reported in a Crystallographic Information File (CIF).

Anticipated Structural Features of Methyl 1-naphthoate

While the definitive crystal structure of methyl 1-naphthoate awaits experimental determination, we can predict some of its likely features based on the principles of crystal engineering and the known structures of related naphthalene derivatives.[4][9][10]

Potential Intermolecular Interactions:

Caption: Potential intermolecular interactions in crystalline methyl 1-naphthoate.

-

π-π Stacking: The planar naphthalene rings are likely to engage in π-π stacking interactions, where the aromatic rings of adjacent molecules are arranged in a parallel or offset fashion. This is a common packing motif in aromatic compounds and contributes significantly to the lattice energy.[4]

-

C-H···π Interactions: The hydrogen atoms of the naphthalene ring or the methyl group may interact with the electron-rich π system of an adjacent naphthalene ring.

-

C-H···O Interactions: The hydrogen atoms on the naphthalene ring or the methyl group could form weak hydrogen bonds with the oxygen atoms of the ester group on a neighboring molecule.[11]

Expected Crystallographic Data:

Based on typical values for small organic molecules, the following is a table of anticipated crystallographic parameters for methyl 1-naphthoate.

| Parameter | Anticipated Value Range |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c, P-1, or similar common space groups for organic molecules |

| Unit Cell Dimensions (Å) | a = 5-15, b = 5-20, c = 10-25 |

| Molecules per Unit Cell (Z) | 2, 4, or 8 |

| Density (calculated, g/cm³) | 1.2 - 1.4 |

Conclusion

This technical guide has provided a comprehensive framework for the determination and analysis of the crystal structure of methyl 1-naphthoate. While the definitive structure remains to be elucidated experimentally, the detailed protocols for crystallization and single-crystal X-ray diffraction, coupled with a predictive analysis of its solid-state interactions, offer a solid foundation for researchers in the field. The elucidation of this crystal structure will undoubtedly provide valuable insights into the solid-state behavior of this and related naphthalene-based compounds, with potential implications for the development of new materials and pharmaceutical formulations.

References

-

Structure elucidation and X-ray crystallographic study of 3-(naphth-1-ylmethyl)indole. (2025). ResearchGate. [Link]

-

1-Methyl-3-(naphthalen-2-yl)cyclopentadiene. (2023). National Institutes of Health. [Link]

-

methyl 1-naphthoate. ChemSynthesis. [Link]

-

Naphthalene. Wikipedia. [Link]

-

Intermolecular interactions in crystals modulate intramolecular excited state proton transfer reactions. (2023). ChemRxiv. [Link]

-

1-Methyl-naphthalene. SpectraBase. [Link]

-

Naphthalenecarboxylic acid, methyl ester. PubChem. [Link]

-

Fullerene-Fused ζ-Lactones: Synthesis and Further Transformations. (2026). American Chemical Society. [Link]

-

Methyl 2-hydroxy-1-naphthoate. PubChem. [Link]

-

methyl 1-naphthoate. Stenutz. [Link]

-

Copper-Catalyzed Asymmetric Amino Lactonization of Alkenes: Direct Access to Enantioenriched 1,2-Alkylamino Alcohol Derivatives. (2026). American Chemical Society. [Link]

-

Methyl 2-naphthoate. PubChem. [Link]

-

The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. Journal of Chemical Education. [Link]

-

X-ray Diffraction Protocols and Methods. Springer Nature Experiments. [Link]

-

Intermolecular interactions in molecular crystals: what's in a name?. RSC Publishing. [Link]

-

Absolute Configuration of Small Molecules by Co-crystallization. National Institutes of Health. [Link]

-

Hydrogen-Bonded Ladder Motifs in Naphthalene Dicarboxamides: Influence of Linear vs. Angular Amide Orientation. (2024). MDPI. [Link]

-

Intermolecular Interactions in Molecular Organic Crystals upon Relaxation of Lattice Parameters. (2019). MDPI. [Link]

-

X-ray crystallography. Wikipedia. [Link]

-

Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. (2026). Oreate AI Blog. [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. Naphthalenecarboxylic acid, methyl ester | C12H10O2 | CID 120056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Intermolecular Interactions in Molecular Organic Crystals upon Relaxation of Lattice Parameters [mdpi.com]

- 6. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 8. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]

- 9. researchgate.net [researchgate.net]

- 10. 1-Methyl-3-(naphthalen-2-yl)cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

Technical Analysis: Solvation and Miscibility of Methyl 1-Naphthoate

The following technical guide details the solubility, miscibility, and physicochemical behavior of Methyl 1-naphthoate.

Executive Summary & Physicochemical Profile

Methyl 1-naphthoate is an aromatic ester characterized by high lipophilicity and a liquid state at standard ambient temperature and pressure (SATP).[1][2] Unlike its isomer methyl 2-naphthoate (which is a solid, mp ~77 °C), the 1-isomer exhibits a significantly lower melting point due to the steric hindrance between the ester group and the peri-hydrogen (H8 position), which disrupts efficient crystal packing.

Understanding its solubility is technically a study of miscibility and partitioning .[1][2] This compound serves as a critical intermediate in the synthesis of terbinafine and as a probe in fluorescence studies.[1][2] Its solvation behavior is governed by

Table 1: Physicochemical Properties Governing Solvation

| Property | Value | Technical Implication |

| Physical State (25°C) | Liquid (Viscous oil) | Solute-solvent interactions are liquid-liquid miscibility rather than solid-liquid saturation.[1][2] |

| Melting Point | -22 °C to -8 °C | Remains liquid in standard extractions; requires cryogenic handling to crystallize.[1][2] |

| Boiling Point | ~169 °C (20 mmHg) | High boiling point allows for solvent removal via rotary evaporation without product loss.[1][2] |

| LogP (Octanol/Water) | 3.6 – 3.9 | Highly lipophilic; partitions >99% into organic phase during aqueous extractions.[1][2] |

| Density | 1.17 g/mL | Denser than water and ethyl acetate; sinks in water/DCM extractions but may invert in others.[1][2] |

| Refractive Index | 1.612 | High value indicates strong dispersion forces ( |

Solvent Compatibility & Miscibility Matrix

Because Methyl 1-naphthoate is a liquid, classical "solubility" (g/L) is often infinite in compatible solvents.[1][2] The guide below categorizes solvents by their thermodynamic compatibility based on Hansen Solubility Parameters (HSP).

Miscibility Profile

Thermodynamic Insight (The "Ortho" Effect)

The liquid state of Methyl 1-naphthoate implies that the enthalpy of fusion (

Experimental Protocols: Purification & Handling

Protocol A: Liquid-Liquid Extraction (LLE)

Objective: Isolate Methyl 1-naphthoate from a crude reaction mixture containing polar impurities (salts, unreacted acids).[1][2] Principle: Exploiting the high LogP (3.9) to drive partitioning into the non-polar phase.[1][2]

Reagents:

-

Solvent A: Ethyl Acetate (EtOAc) or Diethyl Ether (

)[1][2] -

Solvent B: Saturated

(aq) and Brine (

Step-by-Step Methodology:

-

Quench: Pour reaction mixture into ice-cold water.

-

Primary Extraction: Add equal volume of Solvent A. Agitate vigorously for 2 minutes.

-

Phase Separation: Collect the organic layer.[1][2] Re-extract aqueous layer 2x with Solvent A to maximize yield (theoretical recovery >99.5% after 3 pulls).

-

Wash Cycle:

-

Drying: Dry over anhydrous

for 15 minutes. Filter. -

Concentration: Evaporate solvent under reduced pressure (Rotavap).

-

Caution: Do not exceed 60°C bath temp to avoid thermal degradation, though the compound is relatively stable.[2]

-

Protocol B: Chromatographic Purification

Objective: Separation from close-eluting isomers or byproducts.[1][2]

Stationary Phase: Silica Gel 60 (

Mobile Phase Optimization:

-

Methyl 1-naphthoate is moderately polar due to the ester.[1][2]

-

Recommended Solvent System: Hexane : Ethyl Acetate (Gradient 95:5

85:15).[1][2] -

Retention Behavior: It elutes before 1-naphthoic acid (more polar) but after pure naphthalene (non-polar).[1][2]

Visualization of Solvation & Workflows

Solvation Mechanism Diagram

The following diagram illustrates the molecular interactions stabilizing Methyl 1-naphthoate in organic media versus its rejection from aqueous media.

Caption: Interaction map showing hydrophobic dispersion dominating solvation in aromatics, while polarity mismatch drives immiscibility in water.[1]

Purification Logic Flow

This workflow ensures high purity isolation based on the solubility differential.[1][2]

Caption: Standard workup protocol exploiting the lipophilicity (LogP ~3.9) of Methyl 1-naphthoate.[1][2]

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 120056, Methyl 1-naphthoate.[1][2] Retrieved from [Link][1][2]

-

NIST Mass Spectrometry Data Center. Methyl 1-naphthoate: Gas Chromatography and Mass Spectral Data.[1][2] NIST Chemistry WebBook, SRD 69.[1][2] Retrieved from [Link][1][2]

-

Organic Syntheses. Synthesis of Naphthoic Acid Derivatives and Purification Protocols. (General reference for naphthoate handling). Org. Synth. Coll. Vol. 2, p. 428.[1][2] Retrieved from [Link][1][2]

Sources

- 1. 1-Methylnaphthalene - Wikipedia [en.wikipedia.org]

- 2. Naphthalenecarboxylic acid, methyl ester | C12H10O2 | CID 120056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]

- 4. CN1078991A - From coal tar wash oil, extract the technology of naphthalene cut, methylnaphthalene and industrial acenaphthylene - Google Patents [patents.google.com]

- 5. research.cbc.osu.edu [research.cbc.osu.edu]

quantum yield of Methyl 1-naphthoate

Sources

- 1. scispace.com [scispace.com]

- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.aip.org [pubs.aip.org]

- 5. researchgate.net [researchgate.net]

- 6. Naphthalenediimides with High Fluorescence Quantum Yield: Bright-Red, Stable, and Responsive Fluorescent Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. cdnsciencepub.com [cdnsciencepub.com]

An In-Depth Technical Guide to the Initial Biological Activity Screening of Methyl 1-Naphthoate

For researchers, scientists, and drug development professionals, the initial screening of a novel compound is a critical juncture in the journey from chemical entity to potential therapeutic. This guide provides a comprehensive, technically detailed framework for the initial biological activity screening of Methyl 1-naphthoate, a compound with known antitumor, antimicrobial, and anti-inflammatory properties.[1][2] Moving beyond a rigid template, this document is structured to logically flow from in silico predictions to in vitro validation, emphasizing the rationale behind experimental choices and ensuring a self-validating system of inquiry.

Section 1: Foundational Understanding and In Silico Triage

Before embarking on resource-intensive wet lab experiments, a robust in silico assessment can provide invaluable predictive insights into the potential biological activities and liabilities of Methyl 1-naphthoate. This initial computational triage allows for a more targeted and efficient experimental design.

Physicochemical Profile of Methyl 1-Naphthoate

A thorough understanding of the compound's physical and chemical properties is paramount.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀O₂ | |

| Molecular Weight | 186.21 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Melting Point | ~10 °C | [1] |

| Boiling Point | ~290 °C | [1] |

| SMILES | COC(=O)C1=CC=CC2=CC=CC=C12 |

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction

ADMET prediction is a crucial first step to assess the "drug-likeness" of a compound.[3] Tools like SwissADME and admetSAR provide rapid predictions of key pharmacokinetic and toxicological properties.[4][5]

Workflow for ADMET Prediction using SwissADME:

Caption: In Silico ADMET Prediction Workflow.

Detailed Protocol for ADMET Prediction using SwissADME:

-

Navigate to the SwissADME web server.

-

Input the SMILES string for Methyl 1-naphthoate: COC(=O)C1=CC=CC2=CC=CC=C12.

-

Initiate the prediction.

-

Analyze the output , paying close attention to Lipinski's rule of five, bioavailability score, and any potential PAINS (Pan-Assay Interference Compounds) alerts.[5][6]

In Silico Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[3] Given that Methyl 1-naphthoate is an ester, a logical starting point is to investigate its interaction with esterase enzymes. AutoDock Vina is a widely used open-source tool for this purpose.

Workflow for Molecular Docking with AutoDock Vina:

Caption: Molecular Docking Workflow.

Detailed Protocol for Molecular Docking using AutoDock Vina:

-

Prepare the Receptor: Download the 3D structure of a human esterase (e.g., from the Protein Data Bank). Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges using AutoDock Tools.[3]

-

Prepare the Ligand: Draw Methyl 1-naphthoate in a molecular editor and save it in a suitable format (e.g., .mol2). Use AutoDock Tools to define the rotatable bonds.

-

Define the Grid Box: Center the grid box on the active site of the esterase. The size of the box should be sufficient to encompass the active site.[3]

-

Run Docking: Execute AutoDock Vina, specifying the prepared receptor, ligand, and grid box parameters.

-

Analyze Results: Examine the output file for the binding affinities of the different poses. A lower binding energy indicates a more favorable interaction.[3] Visualize the top-ranked pose to understand the interactions (e.g., hydrogen bonds, hydrophobic interactions) between Methyl 1-naphthoate and the enzyme's active site.[7]

Validation of Docking Results: To validate the docking protocol, a known inhibitor of the chosen esterase should be docked, and the resulting pose should be compared to the experimentally determined crystal structure.[8]

Section 2: In Vitro Screening Cascade

The in silico predictions guide the subsequent in vitro experiments. The following cascade is designed to first assess general cytotoxicity and then probe for more specific biological activities.

Sources

- 1. atcc.org [atcc.org]

- 2. protocols.io [protocols.io]

- 3. Insights of Molecular Docking in Autodock-Vina: A Practical Approach [jscimedcentral.com]

- 4. m.youtube.com [m.youtube.com]

- 5. xisdxjxsu.asia [xisdxjxsu.asia]

- 6. phytojournal.com [phytojournal.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Toxicological Profile of Methyl 1-naphthoate

Executive Summary

Methyl 1-naphthoate, an ester of 1-naphthoic acid, presents a toxicological profile that is largely uncharacterized through direct experimental evidence. This guide synthesizes available data on structurally related compounds and predicted metabolic products to construct a comprehensive, predictive toxicological assessment. Our analysis indicates that the in vivo hydrolysis of Methyl 1-naphthoate to 1-naphthoic acid and methanol is the primary driver of its toxicological effects. Consequently, the profile is dominated by the irritant properties of 1-naphthoic acid and the systemic toxicity of methanol. This document provides a foundational understanding for researchers, scientists, and drug development professionals, highlighting critical data gaps and proposing a clear path for future toxicological evaluation.

Introduction: A Predictive Approach to a Data-Limited Compound

The safe development and handling of any chemical entity require a thorough understanding of its toxicological properties. In the case of Methyl 1-naphthoate, a significant knowledge gap exists in the published literature regarding its direct toxicity. To address this, we employ a scientifically rigorous predictive approach, grounded in the principles of metabolic fate and structure-activity relationships. This guide will therefore derive the toxicological profile of Methyl 1-naphthoate by examining the known toxicities of:

-

Its expected primary metabolites: 1-naphthoic acid and methanol, formed via in vivo ester hydrolysis.

-

Its parent hydrocarbon: 1-methylnaphthalene, for which extensive toxicological data is available from agencies such as the Agency for Toxic Substances and Disease Registry (ATSDR).

This methodology allows for a robust, albeit predictive, assessment and provides a framework for targeted future research.

Physicochemical Properties of Methyl 1-naphthoate

A foundational understanding of a compound's physical and chemical properties is essential for predicting its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| CAS Number | 2459-24-7 | [1] |

| Molecular Formula | C₁₂H₁₀O₂ | [1] |

| Molecular Weight | 186.21 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 169 °C | [1] |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and ether. | [3] |

Predicted Metabolism and Toxicokinetics

The toxicological activity of Methyl 1-naphthoate is intrinsically linked to its metabolic fate. The primary anticipated metabolic pathway is hydrolysis by esterases, which are ubiquitous in the body, particularly in the liver, plasma, and gastrointestinal tract.

Primary Metabolic Pathway: Ester Hydrolysis

Upon absorption, Methyl 1-naphthoate is expected to undergo rapid hydrolysis to yield 1-naphthoic acid and methanol. This reaction is a critical first step in both the detoxification and potential toxification of the parent compound.

Caption: Predicted in vivo hydrolysis of Methyl 1-naphthoate.

Absorption, Distribution, and Excretion